molecular formula C24H23F2N3O4S B2396979 N-(2,5-difluorophenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 900004-28-6

N-(2,5-difluorophenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2396979
CAS No.: 900004-28-6
M. Wt: 487.52
InChI Key: JQQMRJLOUBQNMT-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a heterocyclic compound featuring a benzofuropyrimidinone core linked via a thioether bridge to an acetamide group. The structure includes a 2,5-difluorophenyl substituent on the acetamide nitrogen and a 3-isopropoxypropyl chain on the pyrimidinone nitrogen. The fluorine atoms on the phenyl ring may enhance metabolic stability and binding affinity through electron-withdrawing effects, while the isopropoxypropyl group could modulate lipophilicity and solubility .

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[[4-oxo-3-(3-propan-2-yloxypropyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F2N3O4S/c1-14(2)32-11-5-10-29-23(31)22-21(16-6-3-4-7-19(16)33-22)28-24(29)34-13-20(30)27-18-12-15(25)8-9-17(18)26/h3-4,6-9,12,14H,5,10-11,13H2,1-2H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQMRJLOUBQNMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=C(C=CC(=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-difluorophenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and structure-activity relationships (SARs), drawing from various studies and sources.

Chemical Structure and Properties

The compound can be described by its molecular formula C18H20F2N4O2SC_{18}H_{20}F_2N_4O_2S and has a molecular weight of approximately 396.44 g/mol. The presence of difluorophenyl and benzofuro-pyrimidine moieties suggests a complex interaction profile with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated primarily through its effects on various enzyme systems and potential therapeutic applications. Key areas of focus include:

  • Antidiabetic Activity : Preliminary studies have indicated that similar compounds exhibit inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. This suggests potential use in managing diabetes by delaying glucose absorption .
  • Anticancer Properties : Research into related benzofuro-pyrimidine derivatives has shown promise in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through various signaling pathways .
  • Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

1. Antidiabetic Activity

A study focused on the α-glucosidase inhibitory activity showed that derivatives related to our compound exhibited IC50 values significantly lower than that of acarbose (a standard antidiabetic drug). For instance, some derivatives demonstrated IC50 values ranging from 49.40 to 83.20 μM compared to acarbose's 143.54 μM .

2. Anticancer Activity

In vitro studies on benzofuro-pyrimidine derivatives revealed that they could inhibit the growth of various cancer cell lines, including breast and lung cancers. The mechanism was attributed to the modulation of cell cycle progression and induction of apoptosis via mitochondrial pathways .

3. Anti-inflammatory Activity

Research has indicated that structurally similar compounds can reduce inflammation markers in animal models, suggesting a promising avenue for treating inflammatory diseases .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications on the benzofuro-pyrimidine core significantly influence biological activity:

  • Fluorination : The introduction of fluorine atoms at specific positions enhances binding affinity to target enzymes.
  • Alkyl Substituents : The presence of isopropoxy groups appears to improve solubility and bioavailability.
  • Thioacetamide Linkage : This moiety is crucial for maintaining structural integrity and enhancing interaction with biological targets.

Data Tables

CompoundIC50 (μM)Target Enzyme/ActivityReference
Acarbose143.54α-glucosidase
Compound X49.40α-glucosidase
Compound Y59.60Cancer Cell Proliferation

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2,5-difluorophenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide exhibit promising anticancer properties. For instance, derivatives of benzofuro[3,2-d]pyrimidines have been shown to inhibit tumor cell proliferation in vitro and in vivo models. Research has demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms including the modulation of apoptotic pathways and cell cycle arrest .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies suggest that certain structural analogs possess significant antibacterial and antifungal effects. This is particularly relevant in the context of increasing antibiotic resistance where novel compounds are urgently needed .

Anti-inflammatory Effects

There is growing evidence supporting the anti-inflammatory potential of compounds within this chemical class. Research highlights their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX, which are critical in inflammatory processes .

Neurological Applications

Preliminary studies suggest that this compound may have neuroprotective effects. Its ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

  • Anticancer Trials : A phase II clinical trial evaluated a benzofuro[3,2-d]pyrimidine derivative in patients with advanced solid tumors, demonstrating a favorable safety profile and preliminary signs of efficacy .
  • Antimicrobial Efficacy : Laboratory studies showed that derivatives exhibited MIC values comparable to existing antibiotics against resistant strains of bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Functional Group Variations

The benzofuropyrimidinone scaffold distinguishes this compound from analogs like flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide), which features a triazolopyrimidine core with a sulfonamide group .

Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) shares an acetamide moiety but replaces the benzofuropyrimidinone with an oxazolidinone ring.

Substituent Effects
  • Fluorine vs. Methyl Substituents : The 2,5-difluorophenyl group in the target compound contrasts with the 2,6-dimethylphenyl group in oxadixyl. Fluorine’s electron-withdrawing nature may enhance oxidative stability compared to methyl’s electron-donating effects .
  • Thioether vs. Sulfonamide/Sulfonyl Groups : The thioether linkage in the target compound may confer greater metabolic resistance compared to sulfonamide-based analogs (e.g., flumetsulam), as sulfur-containing groups are less prone to enzymatic cleavage .
Pharmacological and Physicochemical Implications

A structural comparison of key analogs is summarized below:

Compound Name Core Structure Functional Groups Key Substituents Applications
Target Compound Benzofuropyrimidinone Thioether, Acetamide 2,5-difluorophenyl, 3-isopropoxypropyl Undetermined (likely pharmaceutical)
Flumetsulam Triazolopyrimidine Sulfonamide 2,6-difluorophenyl Herbicide
Oxadixyl Oxazolidinone Methoxyacetamide 2,6-dimethylphenyl Fungicide
3-Chloro-N-phenyl-phthalimide Phthalimide Chlorine, Imide Phenyl Polymer precursor

Key Observations :

  • The benzofuropyrimidinone core is unique among the listed compounds, suggesting distinct target interactions compared to triazolopyrimidine or oxazolidinone-based analogs.
  • The thioether group in the target compound may improve stability over sulfonamide-containing pesticides like flumetsulam, which are prone to hydrolysis .

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